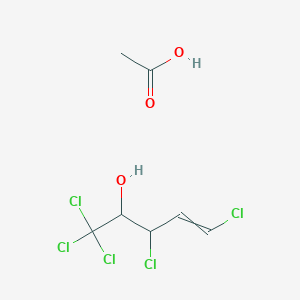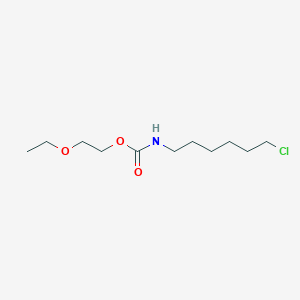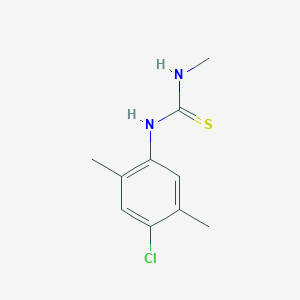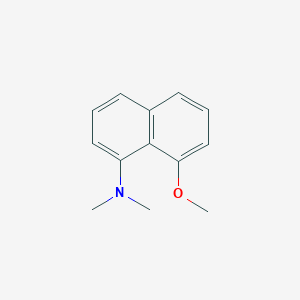![molecular formula C20H26O2 B14512771 1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene CAS No. 62897-75-0](/img/structure/B14512771.png)
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene is an organic compound belonging to the class of ethers It is characterized by the presence of an ethoxy group and a methoxyphenyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. The electrophilic aromatic substitution mechanism involves the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparación Con Compuestos Similares
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene can be compared with other similar compounds, such as:
p-Ethoxyanisole: Similar in structure but lacks the dimethylpropyl group.
Ethyl p-methoxyphenyl ether: Similar in structure but lacks the dimethylpropyl group.
p-Methoxyphenetole: Similar in structure but lacks the dimethylpropyl group.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure, which can influence their chemical properties and applications.
Propiedades
Número CAS |
62897-75-0 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene |
InChI |
InChI=1S/C20H26O2/c1-6-22-18-13-9-16(10-14-18)19(20(2,3)4)15-7-11-17(21-5)12-8-15/h7-14,19H,6H2,1-5H3 |
Clave InChI |
IPJUIRQDHNVRKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)




![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)




![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)

